Thallium chlorate

Description

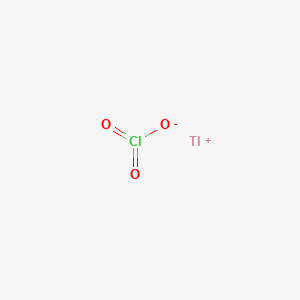

Thallium chlorate (TlClO₃), also known as thallous chlorate, is a chemical compound composed of thallium(I) and the chlorate anion (ClO₃⁻). It is classified under UN 2573 as a Class 5.1 oxidizer due to its strong oxidizing properties . Key characteristics include:

- Molecular weight: 307.82 g/mol (calculated from atomic weights: Tl = 204.38, Cl = 35.45, O₃ = 48.00).

- Solubility in water: Exhibits significant temperature-dependent solubility, ranging from 2 g/100 mL at 0°C to 57.3 g/100 mL at 100°C .

- Preparation: Synthesized via metathesis reactions, such as mixing thallium sulfate (Tl₂SO₄) with barium chlorate (Ba(ClO₃)₂), followed by filtration and crystallization .

- Purity: High-purity TlClO₃ (99%) is typically anhydrous, with analytical data confirming its composition as 70.69% Tl, 12.02% Cl, and 16.73% O .

This compound’s dual hazards—oxidative reactivity and thallium’s extreme toxicity—necessitate stringent safety protocols during handling and storage .

Properties

CAS No. |

13453-30-0 |

|---|---|

Molecular Formula |

ClO3Tl |

Molecular Weight |

287.83 g/mol |

IUPAC Name |

thallium(1+);chlorate |

InChI |

InChI=1S/ClHO3.Tl/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |

InChI Key |

AQRGFODVOAQQPI-UHFFFAOYSA-M |

SMILES |

[O-]Cl(=O)=O.[Tl+] |

Canonical SMILES |

[O-]Cl(=O)=O.[Tl+] |

Other CAS No. |

13453-30-0 |

physical_description |

Thallium chlorate appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Reactivity

Thallium chlorate is an oxidizing agent, which means it can facilitate oxidation reactions in various chemical processes. Its reactivity is particularly important in the synthesis of other thallium compounds and in certain industrial applications.

Key Properties:

- Chemical Formula: TlClO₃

- Appearance: White crystalline solid

- Solubility: Soluble in water

Applications in Chemical Synthesis

This compound can be utilized as an oxidizing agent in organic synthesis. It may be involved in reactions that require a strong oxidizer, contributing to the formation of various organic compounds.

Case Study: Organic Synthesis

In a study examining the use of this compound in organic reactions, it was found that it can effectively oxidize alcohols to aldehydes and ketones under controlled conditions, showcasing its utility in synthetic organic chemistry.

Environmental Applications

This compound's properties as an oxidizing agent also lend themselves to potential applications in environmental remediation. Its ability to react with various contaminants can be harnessed for the treatment of wastewater.

Case Study: Wastewater Treatment

Research indicates that this compound can be employed to oxidize organic pollutants in wastewater, thus improving water quality. The effectiveness of TlClO₃ in degrading specific contaminants was evaluated through laboratory experiments, demonstrating significant reductions in pollutant concentrations.

Toxicological Considerations

Despite its applications, this compound poses significant toxicity risks. Thallium compounds are known for their high toxicity to humans and wildlife, necessitating careful handling and regulation.

Toxicity Overview:

- Thallium exposure can lead to severe health issues, including neurological damage and organ failure.

- Regulatory bodies classify thallium compounds as hazardous materials due to their potential for acute and chronic toxicity.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Oxidizing agent for organic reactions | Effective in oxidizing alcohols to carbonyls |

| Environmental Remediation | Treatment of wastewater contaminants | Significant reduction of organic pollutants observed |

| Toxicological Research | Understanding health impacts of thallium exposure | High toxicity levels necessitate regulatory oversight |

Comparison with Similar Compounds

Chemical and Physical Properties

The following table compares TlClO₃ with potassium chlorate (KClO₃), sodium chlorate (NaClO₃), and thallium(I) chloride (TlCl):

| Property | TlClO₃ | KClO₃ | NaClO₃ | TlCl |

|---|---|---|---|---|

| Molecular Weight | 307.82 g/mol | 122.55 g/mol | 106.44 g/mol | 239.84 g/mol |

| Oxidation State (Cl) | +5 | +5 | +5 | -1 |

| Solubility (H₂O, 20°C) | 3.92 g/100 mL | 7.3 g/100 mL | 79.4 g/100 mL | 0.29 g/100 mL |

| Oxidizing Strength | Strong | Strong | Strong | None |

| Toxicity | High (Tl toxicity) | Moderate | Moderate | High (Tl toxicity) |

| Primary Hazards | Oxidizer, Toxic | Oxidizer | Oxidizer | Toxic |

| Applications | Limited (research) | Explosives, matches | Herbicides, bleach | Catalysts, sensors |

Data Sources :

Key Observations:

Oxidative Reactivity : All chlorates (TlClO₃, KClO₃, NaClO₃) exhibit strong oxidizing behavior due to the ClO₃⁻ anion’s +5 oxidation state, enabling reactions such as:

$$ 2 \text{TlClO}3 \rightarrow 2 \text{TlCl} + 3 \text{O}2 \uparrow $$

This decomposition releases oxygen, posing fire and explosion risks .

Toxicity : Thallium-containing compounds (TlClO₃, TlCl) are markedly more toxic than alkali metal chlorates, with Tl⁺ ions disrupting potassium-dependent metabolic pathways .

Environmental and Industrial Impact

- Environmental Persistence : TlClO₃’s high solubility facilitates groundwater contamination, while its oxidative properties inhibit sulfate-reducing microorganisms, exacerbating ecological damage .

- Regulatory Status : Classified as hazardous waste (HW30) under the National Catalogue of Hazardous Wastes due to thallium’s persistence and bioaccumulation .

- Industrial Use : Unlike KClO₃ and NaClO₃ (used in explosives and herbicides), TlClO₃’s applications are restricted to niche research due to safety concerns .

Preparation Methods

Thermal and Mechanical Instability

This compound is known to decompose explosively under mechanical shock or elevated temperatures. This behavior is consistent with other metal chlorates, which often release oxygen upon decomposition. For example, the thermal decomposition of TlClO₃ likely follows the generalized reaction:

The exothermic nature of this reaction contributes to its hazardous profile, necessitating extreme caution during synthesis and handling.

Limited Literature on Synthetic Protocols

No direct preparation methods for this compound are detailed in the provided sources. However, analogous chlorate synthesis routes—such as the reaction of thallium(I) hydroxide (TlOH) or thallium(I) carbonate (Tl₂CO₃) with chloric acid (HClO₃)—may theoretically yield TlClO₃. These methods remain speculative due to the absence of experimental validation in peer-reviewed studies.

Inferred Synthetic Pathways Based on Chlorate Chemistry

Acid-Base Neutralization

A plausible route involves the neutralization of thallium(I) hydroxide with chloric acid:

This method mirrors the synthesis of alkali metal chlorates but is complicated by the limited availability of TlOH and the need for rigorously anhydrous conditions to prevent premature decomposition.

Electrochemical Oxidation

Electrolysis of thallium(I) chloride solutions in the presence of chlorate ions could theoretically produce TlClO₃. For instance, anodic oxidation of Tl⁺ in a sodium chlorate electrolyte might proceed as:

However, competing reactions, such as the oxidation of chloride to chlorine gas, pose significant practical challenges.

Q & A

Q. What in vitro models assess this compound’s cellular toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.